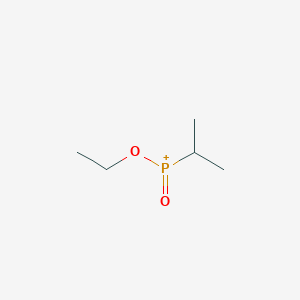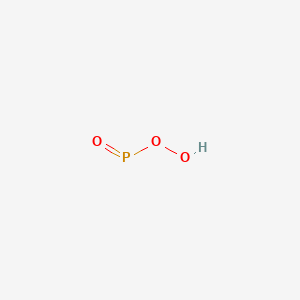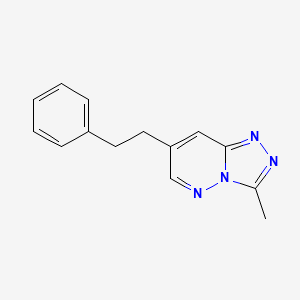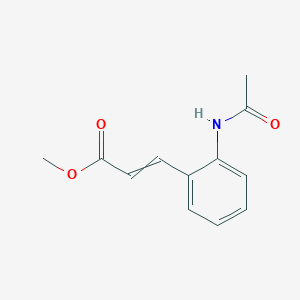
4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C15H11NO4 It is a derivative of cinnamic acid and contains nitro groups on both phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate can be synthesized through the esterification of 4-nitrophenol with 3-(2-nitrophenyl)prop-2-enoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale esterification processes, which involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to the corresponding amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of the original compound.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of biochemical assays and probes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Nitrophenyl 3-(2-nitrophenyl)prop-2-enoate involves its interaction with molecular targets through its nitro groups. These groups can undergo reduction to form reactive intermediates that interact with biological molecules. The pathways involved include nucleophilic aromatic substitution and reduction reactions, which can lead to the formation of various bioactive compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl 3-phenylprop-2-enoate: Similar structure but lacks the second nitro group on the phenyl ring.
Methyl 3-(4-nitrophenyl)prop-2-enoate: Similar ester structure but with a methyl group instead of a nitrophenyl group.
Uniqueness
The dual nitro groups allow for more diverse chemical transformations and interactions compared to similar compounds .
Propriétés
Numéro CAS |
105650-16-6 |
|---|---|
Formule moléculaire |
C15H10N2O6 |
Poids moléculaire |
314.25 g/mol |
Nom IUPAC |
(4-nitrophenyl) 3-(2-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C15H10N2O6/c18-15(23-13-8-6-12(7-9-13)16(19)20)10-5-11-3-1-2-4-14(11)17(21)22/h1-10H |
Clé InChI |
VGOSUSAWZDILSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-aminoethanol;2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14328755.png)



![2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate](/img/structure/B14328780.png)



![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)

![6-[2-(4-Methoxyphenyl)ethenyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14328834.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)

![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)
